molecular formula C23H31NO3 B4311642 3-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-3-[(4-METHYLPHENYL)METHYL]PROPANOIC ACID

3-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-3-[(4-METHYLPHENYL)METHYL]PROPANOIC ACID

Cat. No.: B4311642
M. Wt: 369.5 g/mol
InChI Key: SUGKBEXQCFDKDX-UHFFFAOYSA-N
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Description

3-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-3-[(4-METHYLPHENYL)METHYL]PROPANOIC ACID is an organic compound characterized by its complex structure, which includes an adamantyl group, a benzyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-3-[(4-METHYLPHENYL)METHYL]PROPANOIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of adamantane with a suitable halide, followed by amination to introduce the amino group. The benzyl group is then introduced through a Friedel-Crafts alkylation reaction. The final step involves the formation of the butanoic acid moiety through a series of oxidation and reduction reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-3-[(4-METHYLPHENYL)METHYL]PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted benzyl derivatives.

Scientific Research Applications

3-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-3-[(4-METHYLPHENYL)METHYL]PROPANOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-3-[(4-METHYLPHENYL)METHYL]PROPANOIC ACID involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and bioavailability of the compound, while the benzyl group can interact with various enzymes and receptors. The butanoic acid moiety may play a role in the compound’s solubility and overall pharmacokinetics .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(1-adamantyl)ethyl]-3-hydroxybutyric acid
  • 2-(3-homoadamantyl)-3-hydroxybutyric acid
  • 2-(1-homoadamantyl)-3-hydroxybutyric acid

Uniqueness

3-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-3-[(4-METHYLPHENYL)METHYL]PROPANOIC ACID is unique due to the combination of its adamantyl, benzyl, and butanoic acid moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(1-adamantylmethylamino)-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO3/c1-15-2-4-16(5-3-15)9-20(10-21(25)26)22(27)24-14-23-11-17-6-18(12-23)8-19(7-17)13-23/h2-5,17-20H,6-14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGKBEXQCFDKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(CC(=O)O)C(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-3-[(4-METHYLPHENYL)METHYL]PROPANOIC ACID
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3-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-3-[(4-METHYLPHENYL)METHYL]PROPANOIC ACID
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3-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-3-[(4-METHYLPHENYL)METHYL]PROPANOIC ACID
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3-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-3-[(4-METHYLPHENYL)METHYL]PROPANOIC ACID
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3-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-3-[(4-METHYLPHENYL)METHYL]PROPANOIC ACID
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3-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-3-[(4-METHYLPHENYL)METHYL]PROPANOIC ACID

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